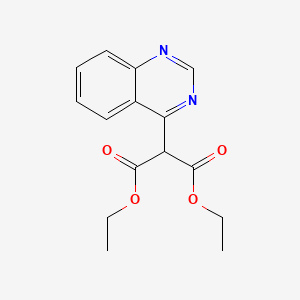
Diethyl 2-(4-Quinazolinyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(4-Quinazolinyl)malonate is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(4-Quinazolinyl)malonate typically involves the alkylation of diethyl malonate with a quinazoline derivative. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl malonate reacts with the quinazoline derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(4-Quinazolinyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted quinazoline derivatives.
Common Reagents and Conditions
Bases: Sodium ethoxide, sodium hydroxide
Solvents: Ethanol, water
Conditions: Reflux, heating
Major Products Formed
Alkylated derivatives: Formed through alkylation reactions
Carboxylic acids: Formed through hydrolysis
Substituted quinazolines: Formed through decarboxylation
Applications De Recherche Scientifique
Diethyl 2-(4-Quinazolinyl)malonate has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities
Biological Research: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Used in the synthesis of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of Diethyl 2-(4-Quinazolinyl)malonate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the structure of the quinazoline derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl 2-(4-Quinazolinyl)malonate.
Quinazoline derivatives: A broad class of compounds with similar structures and diverse biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of diethyl malonate and quinazoline derivatives. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in pharmaceutical research and development .
Propriétés
Formule moléculaire |
C15H16N2O4 |
|---|---|
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
diethyl 2-quinazolin-4-ylpropanedioate |
InChI |
InChI=1S/C15H16N2O4/c1-3-20-14(18)12(15(19)21-4-2)13-10-7-5-6-8-11(10)16-9-17-13/h5-9,12H,3-4H2,1-2H3 |
Clé InChI |
HWKRPDHUSLSVJY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=NC=NC2=CC=CC=C21)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)


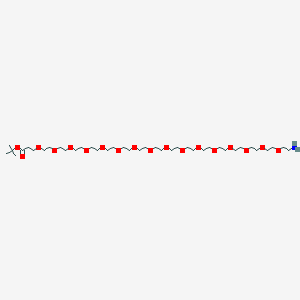
![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)

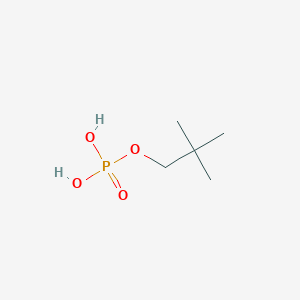
![2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)
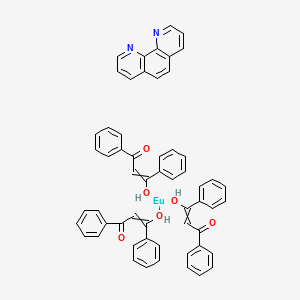
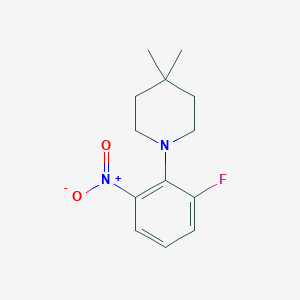
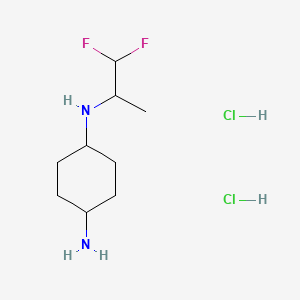
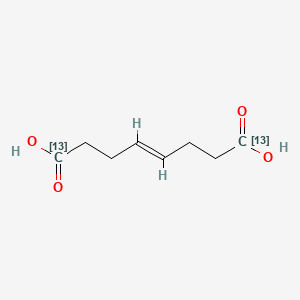
![3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid](/img/structure/B13712356.png)
